3-(Thietan-3-ylamino)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thietan-3-ylamino)pentanenitrile: is an organic compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods: Industrial production methods for thietane derivatives often utilize large-scale nucleophilic thioetherifications and photochemical cycloadditions. These methods are optimized for high yield and purity, ensuring the efficient production of 3-(Thietan-3-ylamino)pentanenitrile .
Chemical Reactions Analysis
Types of Reactions: 3-(Thietan-3-ylamino)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Chemistry: 3-(Thietan-3-ylamino)pentanenitrile is used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules .
Biology and Medicine: Thietane derivatives, including this compound, have shown potential in pharmaceutical applications due to their biological activity. They are investigated for their antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, thietane compounds are utilized in the production of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of 3-(Thietan-3-ylamino)pentanenitrile involves its interaction with biological targets through its functional groups. The thietane ring can undergo ring-opening reactions, which may interact with enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Thietan-3-ylamine: Similar structure but lacks the nitrile group.
3-(Thietan-3-yl)propionitrile: Similar but with a shorter carbon chain.
Thietan-3-ylcarboxylic acid: Contains a carboxylic acid group instead of an amino group.
Uniqueness: 3-(Thietan-3-ylamino)pentanenitrile is unique due to its combination of a thietane ring, an amino group, and a nitrile group. This combination provides distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H14N2S |
---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
3-(thietan-3-ylamino)pentanenitrile |
InChI |
InChI=1S/C8H14N2S/c1-2-7(3-4-9)10-8-5-11-6-8/h7-8,10H,2-3,5-6H2,1H3 |
InChI Key |
HFTAYEWJRMRYSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#N)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.